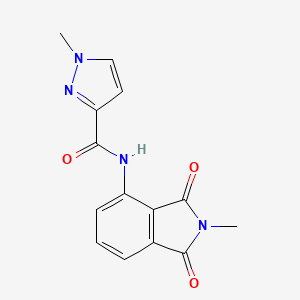

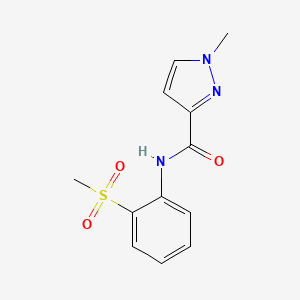

![molecular formula C15H14N2O2S B6535973 N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide CAS No. 1021207-12-4](/img/structure/B6535973.png)

N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C .Chemical Reactions Analysis

Thiophene derivatives can be synthesized by various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide has been the subject of numerous scientific research studies due to its promising properties. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This compound has also been studied for its potential to inhibit the growth of cancer cells, as well as its potential to act as an antioxidant. Additionally, this compound has been studied for its potential to act as a novel inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.

Mechanism of Action

The mechanism of action of N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of cytochrome P450 enzymes by binding to their active sites and preventing the enzymes from catalyzing their reactions. Additionally, this compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, as well as reduce the expression of certain genes involved in tumor growth. Additionally, this compound has been found to have antioxidant properties, which may have beneficial effects on the body. In animal studies, this compound has been found to reduce inflammation and improve metabolic health.

Advantages and Limitations for Lab Experiments

N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it has been found to be non-toxic and non-irritating in animal studies. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in organic solvents, and it is difficult to purify. Additionally, its mechanism of action is not yet fully understood, so it is difficult to predict its effects in certain situations.

Future Directions

The potential applications of N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide are numerous, and there are many future directions for research. One potential application is in the development of novel drugs, as this compound has been found to inhibit the activity of cytochrome P450 enzymes. Additionally, this compound could potentially be used to develop drugs to treat cancer and other diseases. Additionally, further research could be conducted to better understand the mechanism of action of this compound, as well as its potential side effects. Additionally, further research could be conducted to develop more efficient synthesis methods for this compound. Finally, further research could be conducted to explore the potential applications of this compound in other areas, such as agriculture and food production.

Synthesis Methods

N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide is synthesized using a three-step method. The first step involves the reaction of a thiophene-2-carbonyl chloride with a 1,3-dihydro-1H-indole-6-carbaldehyde in the presence of triethylamine in dichloromethane, forming a Schiff base intermediate. The second step involves the deprotonation of the intermediate with sodium hydride in dimethylformamide, forming this compound. The third step involves the hydrolysis of this compound in an aqueous medium, forming the desired product.

Properties

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-10(18)16-12-5-4-11-6-7-17(13(11)9-12)15(19)14-3-2-8-20-14/h2-5,8-9H,6-7H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDNGBJSJWBYHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CS3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

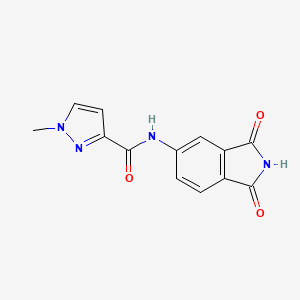

![2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6535921.png)

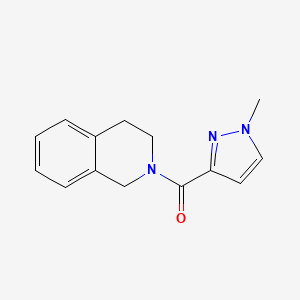

![1-(1-methyl-1H-imidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B6535927.png)

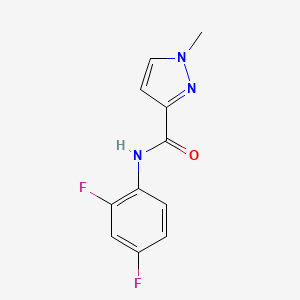

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B6535937.png)

![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide](/img/structure/B6535940.png)

![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B6535946.png)

![2-(thiophen-2-yl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535948.png)

![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535980.png)